PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2

Description

Identification and Nomenclature of PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 as a Substance P Analog

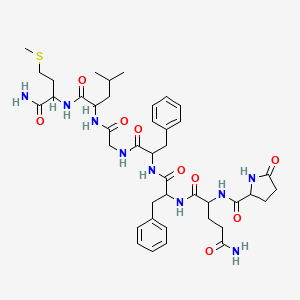

This synthetic peptide is recognized as a fragment of Substance P, specifically corresponding to the amino acid sequence from position 5 to 11. nih.gov Its chemical structure consists of a pyroglutamic acid (PYR) at the N-terminus, followed by glutamine (GLN), two phenylalanine (PHE) residues, glycine (B1666218) (GLY), leucine (B10760876) (LEU), and a C-terminal methioninamide (MET-NH2). biosynth.compeptide.com

Historical Context of Peptide Discovery and Analog Design

The journey of peptide research began in the early 20th century, with the discovery of hormones like secretin. creative-peptides.com A pivotal moment came in 1931 when Substance P was first identified as a tissue extract capable of inducing intestinal contraction. creative-peptides.comnih.gov The subsequent elucidation of its amino acid sequence in 1971 opened the door for the synthesis of various analogs. nih.gov The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the field, making it feasible to create modified peptides like this compound. peptide.comnih.gov This technology allowed researchers to systematically alter amino acid sequences to study structure-activity relationships and enhance properties like stability and receptor affinity. omizzur.comresearchgate.net

Specific Designation as [Pyr5]-Substance P (5-11)

The nomenclature [Pyr5]-Substance P (5-11) precisely describes the molecule's structure. biosynth.compeptide.com "Substance P (5-11)" indicates that it is a fragment of the native 11-amino acid Substance P, encompassing residues from the fifth to the eleventh position. nih.gov The "[Pyr5]" prefix specifies that the glutamine residue at position 5 of the original Substance P sequence has been modified to pyroglutamic acid. nih.govbiosynth.com This cyclized form is often more resistant to degradation by aminopeptidases.

Classification within the Tachykinin Family of Neuropeptides

This compound belongs to the tachykinin family, a large group of neuropeptides known for their rapid stimulatory effects on smooth muscle tissues. wikipedia.orgnih.gov

Overview of Tachykinins and Their Common C-Terminal Motif (Phe-Xaa-Gly-Leu-Met-NH2)

Tachykinins are characterized by a conserved C-terminal amino acid sequence: Phe-Xaa-Gly-Leu-Met-NH2, where 'Xaa' can be an aromatic or aliphatic amino acid. wikipedia.orgacnp.org This conserved region is crucial for their biological activity and binding to tachykinin receptors. nih.gov The family includes well-known members like Substance P, Neurokinin A, and Neurokinin B, which are involved in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. nih.govwikipedia.orgresearchgate.net

Distinctions from Native Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2)

Native Substance P is an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. wikipedia.orgnih.gov The analog this compound differs significantly in its N-terminal region. It is a shorter heptapeptide (B1575542), lacking the first four amino acids (Arg-Pro-Lys-Pro) of the native sequence. biosynth.comwikipedia.org Furthermore, the N-terminal glutamine of the fragment is modified to pyroglutamic acid. nih.gov

Significance of Peptide Analogs in Receptor Pharmacology Research

The creation and study of peptide analogs like [Pyr5]-Substance P (5-11) are fundamental to receptor pharmacology. These synthetic molecules serve as invaluable tools for several reasons:

Elucidating Structure-Activity Relationships: By systematically modifying the structure of a native peptide, researchers can identify the specific amino acid residues and structural motifs responsible for receptor binding and activation.

Developing Receptor-Selective Ligands: Native peptides often bind to multiple receptor subtypes with varying affinities. nih.govcreative-biolabs.com Peptide analogs can be designed to exhibit higher selectivity for a specific receptor subtype, allowing for more precise investigation of that receptor's function.

Improving Pharmacokinetic Properties: Natural peptides are often rapidly degraded by proteases in the body, limiting their therapeutic potential. nih.govyoutube.com Modifications, such as the N-terminal pyroglutamic acid in [Pyr5]-Substance P (5-11), can enhance stability and prolong the peptide's half-life. youtube.comyoutube.com

Probing Receptor Mechanisms: Analogs can be designed as agonists, antagonists, or partial agonists to explore the complex mechanisms of receptor activation and signal transduction. nih.gov The use of such analogs has been instrumental in understanding G-protein coupled receptors (GPCRs), the family to which tachykinin receptors belong. nih.govnih.gov

Compound Information Table

| Compound Name | Abbreviation | Sequence |

| Pyroglutamyl-Glutaminyl-Phenylalanyl-Phenylalanyl-Glycyl-Leucyl-Methioninamide | [Pyr5]-Substance P (5-11) | This compound |

| Substance P | SP | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 |

| Neurokinin A | NKA | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 |

| Neurokinin B | NKB | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2 |

Amino Acid Codes

| Amino Acid | Three-Letter Code | One-Letter Code |

| Alanine (B10760859) | Ala | A |

| Arginine | Arg | R |

| Asparagine | Asn | N |

| Aspartic Acid | Asp | D |

| Cysteine | Cys | C |

| Glutamic Acid | Glu | E |

| Glutamine | Gln | Q |

| Glycine | Gly | G |

| Histidine | His | H |

| Isoleucine | Ile | I |

| Leucine | Leu | L |

| Lysine | Lys | K |

| Methionine | Met | M |

| Phenylalanine | Phe | F |

| Proline | Pro | P |

| Pyroglutamic Acid | Pyr or pGlu | U |

Utility for Elucidating Receptor Subtype Selectivity

The investigation of this compound and similar C-terminal fragments of Substance P has been instrumental in defining the molecular determinants of tachykinin receptor selectivity. While the full-length Substance P demonstrates a clear preference for the NK1 receptor, its C-terminal fragments retain significant, albeit sometimes altered, binding profiles.

Structure-activity relationship studies have consistently shown that the C-terminal pentapeptide and hexapeptide sequences of Substance P are the minimal fragments required for high-affinity binding to tachykinin receptors. termedia.pl The heptapeptide this compound, containing the critical C-terminal sequence, is a potent agonist at the NK1 receptor. Research on analogous C-terminal fragments indicates that modifications within this sequence can dramatically alter receptor selectivity. For instance, while the C-terminal amide is crucial for activity at all tachykinin receptors, the amino acid residues preceding the conserved -Phe-X-Gly-Leu-Met-NH2 motif play a significant role in dictating the preference for NK1, NK2, or NK3 subtypes.

The table below summarizes the typical receptor binding profile for C-terminal fragments of Substance P, highlighting the general selectivity trend. It is important to note that precise binding affinities for this compound are not extensively reported in publicly available literature, hence the data represents a qualitative understanding based on related analogs.

| Ligand | NK1 Receptor Affinity | NK2 Receptor Affinity | NK3 Receptor Affinity |

|---|---|---|---|

| Substance P (full-length) | High | Lower | Low |

| This compound (and related C-terminal fragments) | High | Moderate to Low | Low |

This table illustrates the general selectivity profile of Substance P and its C-terminal fragments for the tachykinin receptor subtypes.

Role in Understanding Signal Transduction Mechanisms

The binding of this compound to tachykinin receptors, primarily the NK1 receptor, initiates a cascade of intracellular signaling events characteristic of GPCR activation. The NK1 receptor is known to couple to multiple G-protein subtypes, most notably Gq/11 and Gs.

Activation of the Gq/11 pathway by this heptapeptide leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to many of the physiological effects of Substance P, including smooth muscle contraction and neurotransmission.

In addition to the Gq/11 pathway, the NK1 receptor can also couple to Gs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The functional consequences of this cAMP signaling pathway in response to this compound are an area of active investigation and appear to be cell-type specific.

| Receptor | G-Protein Coupled | Primary Second Messenger Pathway | Key Second Messengers | Reported Potency (related analogs) |

|---|---|---|---|---|

| NK1 | Gq/11 | Phospholipase C Activation | Inositol Trisphosphate (IP3), Diacylglycerol (DAG), Intracellular Ca2+ | ED50 ~4.0 x 10⁻⁸ M (for contraction) consensus.app |

| Gs | Adenylyl Cyclase Activation | Cyclic AMP (cAMP) |

This table outlines the primary signal transduction mechanisms associated with the activation of the NK1 receptor by this compound.

Properties

IUPAC Name |

N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H57N9O9S/c1-24(2)20-30(40(58)47-27(36(43)54)18-19-60-3)46-35(53)23-44-37(55)31(21-25-10-6-4-7-11-25)49-41(59)32(22-26-12-8-5-9-13-26)50-39(57)29(14-16-33(42)51)48-38(56)28-15-17-34(52)45-28/h4-13,24,27-32H,14-23H2,1-3H3,(H2,42,51)(H2,43,54)(H,44,55)(H,45,52)(H,46,53)(H,47,58)(H,48,56)(H,49,59)(H,50,57) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUVKSVLDVUFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H57N9O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402254 | |

| Record name | AC1N8WCV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

852.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56104-22-4 | |

| Record name | AC1N8WCV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Chemical Synthesis of Pyr Gln Phe Phe Gly Leu Met Nh2

Detailed Amino Acid Sequence and Terminal Modifications

The primary structure of this heptapeptide (B1575542) is composed of a specific sequence of seven amino acid residues. Key features include a pyroglutamic acid modification at the N-terminus and an amide group at the C-terminus, both of which significantly influence its properties.

Pyroglutamic Acid (Pyr) at the N-terminus

The N-terminus of this peptide is blocked by a pyroglutamic acid (Pyr) residue. nih.gov This modification is not a standard amino acid but rather a derivative of glutamic acid or glutamine. The formation of pyroglutamic acid occurs through an intramolecular cyclization of an N-terminal glutamine or glutamic acid residue. nih.govresearchgate.netnist.gov This cyclization can happen spontaneously, especially under certain pH and temperature conditions, or it can be catalyzed by enzymes like glutaminyl cyclase. nih.govacs.orggoogle.com

This modification is significant for several reasons:

Increased Stability: The presence of the pyroglutamyl residue renders the peptide resistant to degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus of peptides. nih.gov

The formation of pyroglutamic acid is a well-documented phenomenon in both natural and synthetic peptides and is often a critical feature for their biological activity. acs.org Studies have shown that the conversion of N-terminal glutamine to pyroglutamic acid can be nearly complete under conditions often found in biopharmaceutical production. nih.gov

C-Terminal Amidation (-NH2)

The C-terminus of the peptide is amidated, meaning the typical carboxyl group (-COOH) is replaced by an amide group (-NH2). jpt.com This modification is crucial for several reasons:

Mimicking Natural Peptides: A vast number of naturally occurring peptide hormones and neuropeptides are C-terminally amidated. This modification is often essential for their biological activity. digitellinc.comnih.gov

Enhanced Stability: C-terminal amidation removes the negative charge of the carboxyl group, which can increase the peptide's stability and resistance to carboxypeptidases. jpt.comlifetein.com

Improved Biological Activity: The amide group can be critical for the peptide's interaction with its receptor, sometimes increasing its potency by a hundred or even a thousandfold compared to its non-amidated counterpart. digitellinc.com From a mass spectrometry perspective, this modification results in a 1 Da mass difference compared to the carboxylated form. nih.gov

L-Stereoisomeric Configuration of Constituent Amino Acids (General Peptide Principle)

With the exception of glycine (B1666218) (which is achiral), all the amino acids that constitute this peptide are presumed to be in their L-stereoisomeric form. ajinomoto.comyoutube.com This is a fundamental principle of peptides and proteins in most biological systems. nih.gov While D-amino acids do exist in nature, the ribosomal machinery exclusively incorporates L-amino acids during protein synthesis. youtube.com

In the context of chemical synthesis, it is crucial to use L-amino acid building blocks to produce a peptide that mimics its natural counterpart. nih.gov The stereochemistry of each amino acid is critical for the peptide's three-dimensional structure and, consequently, its biological function. Any deviation from the L-configuration would result in a diastereomer with potentially different physical and biological properties. acs.org

The constituent amino acids of PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 are detailed in the table below:

| Amino Acid | 3-Letter Code | 1-Letter Code |

| Pyroglutamic Acid | Pyr | pE |

| Glutamine | Gln | Q |

| Phenylalanine | Phe | F |

| Phenylalanine | Phe | F |

| Glycine | Gly | G |

| Leucine (B10760876) | Leu | L |

| Methionine | Met | M |

Methodologies for Chemical Synthesis

The synthesis of a modified peptide like this compound requires specific chemical strategies to ensure the correct sequence and the incorporation of the terminal modifications.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing synthetic peptides. neulandlabs.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. neulandlabs.comsigmaaldrich.com

The general cycle of SPPS involves:

Anchoring: The first amino acid (in this case, Methionine) is attached to the solid support.

Deprotection: The protecting group on the N-terminus of the attached amino acid is removed.

Coupling: The next protected amino acid in the sequence is activated and coupled to the free N-terminus of the growing peptide chain.

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the entire peptide sequence is assembled. For the synthesis of a C-terminally amidated peptide, a specific type of resin is used that, upon cleavage, yields the peptide amide. acs.org Common chemical strategies for SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection schemes. sigmaaldrich.com

Strategies for N-Terminal Pyroglutamic Acid Formation

There are two primary strategies for incorporating the N-terminal pyroglutamic acid residue during SPPS:

Direct Coupling of Pyroglutamic Acid: In this approach, a pre-formed, protected pyroglutamic acid derivative (e.g., Boc-pGlu-OH or Fmoc-pGlu-OH) is coupled as the final amino acid in the synthesis sequence. thieme-connect.de This method provides direct control over the formation of the pyroglutamyl residue.

Cyclization of an N-Terminal Glutamine Residue: An alternative strategy is to incorporate a glutamine (Gln) residue at the N-terminus of the peptide. rsc.org The cyclization to form pyroglutamic acid can then be induced either while the peptide is still attached to the resin or after it has been cleaved. This cyclization is often promoted by acidic conditions used during the final cleavage and deprotection step of SPPS. sigmaaldrich.com While this method mimics the natural formation process, it can sometimes be less efficient and may require specific conditions to ensure complete conversion. thieme-connect.de

The choice of strategy depends on various factors, including the specific peptide sequence and the desired purity of the final product.

C-Terminal Amidation Approaches

The synthesis of this compound, a C-terminal heptapeptide analog of Substance P, necessitates the introduction of a terminal amide group, a common modification in bioactive peptides that can enhance stability and biological activity. researchgate.netnih.gov This is typically achieved during solid-phase peptide synthesis (SPPS) through the use of specialized resins or linkers, or enzymatically post-synthesis.

During SPPS, a common strategy involves assembling the peptide chain on a resin that, upon cleavage, yields the C-terminal amide. bachem.com This can be accomplished using a variety of resins, such as those with a benzhydrylamine or a similar functional group. The synthesis would commence by attaching the C-terminal amino acid, methionine, to this amide-generating resin. Subsequent amino acids are then sequentially coupled to the growing peptide chain until the full sequence is assembled. The final cleavage from the resin, typically with a strong acid like trifluoroacetic acid (TFA), concurrently removes the side-chain protecting groups and releases the peptide with a C-terminal amide. bachem.com

Another SPPS approach utilizes a photolabile linker, such as an α-methylphenacylamido anchoring linkage. ias.ac.in In this method, the peptide is assembled on a resin functionalized with this linker. The completed peptide can then be cleaved from the support under mild conditions by photolysis, directly yielding the C-terminal peptide amide. ias.ac.in

Enzymatic amidation offers an alternative to chemical methods. This process utilizes the enzyme Peptidylglycine α-amidating monooxygenase (PAM). nih.govresearchgate.net For this approach, a glycine-extended precursor of the target peptide (PYR-GLN-PHE-PHE-GLY-LEU-MET-Gly-COOH) would be synthesized. The purified precursor is then incubated with PAM, which catalyzes the oxidative cleavage of the C-terminal glycine, resulting in the formation of the desired amidated peptide. nih.govresearchgate.net

Analytical Characterization of Synthetic Products

Following synthesis and purification, the identity and purity of the synthetic this compound must be rigorously confirmed. This is typically achieved through a combination of chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthetic peptides. wikipedia.org Reversed-phase HPLC (RP-HPLC) is most commonly employed, where the peptide is passed through a column containing a nonpolar stationary phase (e.g., C18). Elution is achieved using a gradient of increasing organic solvent, such as acetonitrile, in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). wikipedia.org The peptide and any impurities will elute at different retention times based on their hydrophobicity. The purity of the peptide is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp peak.

Table 1: Representative HPLC Purity Analysis Data for this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Retention Time | 15.2 min |

| Purity | >98% |

Mass Spectrometry (MS) for Molecular Mass and Sequence Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and verifying the amino acid sequence of a synthetic peptide. biosynth.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptides. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized peptide, from which the molecular weight can be determined. For this compound, the expected monoisotopic mass would be compared to the experimentally observed mass. Further confirmation can be obtained through tandem mass spectrometry (MS/MS), where the peptide ion is fragmented, and the masses of the resulting fragment ions are analyzed to confirm the amino acid sequence.

Table 2: Representative Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Calculated Monoisotopic Mass | 911.45 Da |

| Observed [M+H]⁺ | 912.46 m/z |

| Mass Accuracy | < 5 ppm |

| Sequencing | MS/MS fragmentation consistent with the expected sequence |

Amino Acid Analysis for Composition Verification

Amino acid analysis (AAA) is used to verify the amino acid composition of the synthetic peptide and to quantify the peptide content. nih.govnih.govtamu.edu The peptide is first hydrolyzed into its constituent amino acids, typically by heating in 6N HCl. nih.gov The resulting amino acid mixture is then separated, identified, and quantified, often by ion-exchange chromatography or reversed-phase HPLC after derivatization. nih.govcreative-proteomics.com The relative molar ratios of the amino acids are then compared to the theoretical composition of the peptide. It is important to note that during acid hydrolysis, glutamine (Gln) is converted to glutamic acid (Glu), and pyroglutamic acid (PYR) may also be converted to glutamic acid. nih.gov

Table 3: Representative Amino Acid Analysis Data for this compound

| Amino Acid | Theoretical Ratio | Experimental Ratio |

| Glu | 2 | 1.98 |

| Phe | 2 | 2.01 |

| Gly | 1 | 1.00 |

| Leu | 1 | 0.99 |

| Met | 1 | 0.97 |

Molecular Interactions and Receptor Pharmacology of Pyr Gln Phe Phe Gly Leu Met Nh2

Receptor Binding Profile

The interaction of PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 with neurokinin receptors is characterized by its affinity for various receptor subtypes and is best understood in comparison to endogenous tachykinins.

This peptide exhibits a high and selective affinity for the Neurokinin-1 receptor (NK1R). wikipedia.org In contrast, its affinity for the Neurokinin-2 (NK2R) and Neurokinin-3 (NK3R) receptors is markedly lower. This preferential binding to the NK1R subtype establishes it as a selective NK1R agonist.

Table 1: Receptor Binding Affinities of this compound for Neurokinin Receptor Subtypes

| Receptor Subtype | Binding Affinity |

| NK1R | High |

| NK2R | Low |

| NK3R | Low |

When compared with the endogenous tachykinin Substance P (SP), this compound shows a comparable high affinity for the NK1R. nih.govacs.org Substance P is the primary endogenous ligand for the NK1R. guidetopharmacology.orgmdpi.com The other major native tachykinins, Neurokinin A (NKA) and Neurokinin B (NKB), are the preferred ligands for the NK2R and NK3R, respectively. guidetopharmacology.orgmdpi.com The binding profile of this compound, with its strong preference for NK1R, closely mirrors that of Substance P. All tachykinins share a common C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity. guidetopharmacology.orgnih.gov

Table 2: Comparative Binding Affinities of Tachykinins

| Compound | Preferred Receptor |

| This compound | NK1R |

| Substance P | NK1R |

| Neurokinin A | NK2R |

| Neurokinin B | NK3R |

The N-terminal pyroglutamic acid (pGlu) residue is a key structural feature. This cyclized form of glutamine provides resistance to degradation by aminopeptidases, thereby increasing the peptide's stability. This modification is also believed to contribute to a more rigid peptide conformation that is favorable for effective binding to the NK1 receptor. nih.gov While the C-terminal region of tachykinins is considered essential for activity, the N-terminal portion contributes to receptor selectivity. nih.gov

Signal Transduction Pathways Mediated by Receptor Activation

The binding of this compound to the NK1R initiates a series of intracellular events that are characteristic of G-protein coupled receptor signaling.

The NK1 receptor is a member of the G-protein coupled receptor (GPCR) family. mdpi.comnih.govwikipedia.org Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein, primarily of the Gq/11 family. nih.govnih.gov This activation process involves the exchange of GDP for GTP on the Gα subunit. Subsequently, the activated Gαq/11 subunit dissociates and activates its primary effector enzyme, phospholipase C (PLC). guidetopharmacology.orgnih.gov

The activation of phospholipase C by the Gαq/11 subunit results in the cleavage of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3, being water-soluble, diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, which triggers the release of stored intracellular calcium (Ca2+). nih.govnih.gov The subsequent rise in cytosolic Ca2+ levels, in concert with DAG, activates protein kinase C (PKC) and other downstream signaling pathways. nih.govnih.gov This mobilization of intracellular calcium is a key indicator of NK1 receptor activation. nih.gov

Modulation of Protein Kinase Pathways (e.g., PKC, MAPK)

Activation of the neurokinin-1 receptor (NK1R) by its ligands, including SP and its analogs, initiates a cascade of intracellular signaling events. nih.gov A key part of this cascade involves the activation of protein kinase pathways, such as Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK), which play crucial roles in mediating the cellular responses to the initial signal. nih.govnih.gov

Substance P-mediated signaling has been shown to involve the activation of spinal PKC, which contributes to hyperalgesia. nih.gov Studies using selective PKC inhibitors have demonstrated that blocking this enzyme can prevent the thermal hyperalgesia induced by SP. nih.gov This suggests that the activation of PKC is a critical downstream event following NK1 receptor stimulation by SP and its analogs. nih.gov Furthermore, the neuroprotective effects of SP on spiral ganglion neurons are mediated through pathways involving PKC activation, Ca2+ signaling, and MAPK/ERK activation. researchgate.net This highlights the importance of these kinase cascades in cell survival signals initiated by SP. researchgate.net

The MAPK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation and survival. nih.govnih.gov Tachykinin-related peptides have been shown to activate the MAPK/ERK cascade. elifesciences.org Specifically, in honeybee workers, tachykinin signaling triggers ERK phosphorylation, indicating activation of this pathway. elifesciences.org The activation of the MAPK pathway is a common downstream effect of G protein-coupled receptor (GPCR) activation, the family to which the NK1R belongs. nih.gov

Investigation of Biased Agonism and Functional Selectivity

The concept of biased agonism, or functional selectivity, describes the ability of different agonists binding to the same receptor to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. mdpi.com While some agonists, known as "balanced agonists," activate both G protein-mediated and β-arrestin-mediated pathways, "biased agonists" show a preference for one over the other. mdpi.com

Substance P itself has been identified as a balanced agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), where it induces both G protein-dependent signaling and β-arrestin recruitment. mdpi.comnih.govresearchgate.net The recruitment of β-arrestin is a key event in receptor desensitization and internalization. nih.govmdpi.com

In the context of the NK1R, different ligands can exhibit functional selectivity. For instance, while both Substance P and Neurokinin A (NKA) activate the NK1R, they can lead to distinct G protein signaling profiles. nih.gov SP can activate both Gq and Gs signaling pathways, whereas some N-terminally truncated SP analogs, like the C-terminal heptapeptide (B1575542), can lead to Gq-selective signaling. nih.gov This suggests that the structure of the agonist plays a crucial role in determining the specific downstream signaling cascade that is activated. The phenomenon of biased agonism allows for a more nuanced regulation of cellular responses, where different ligands for the same receptor can elicit distinct physiological effects.

Structure-Activity Relationship (SAR) Studies

The "message-address" hypothesis provides a framework for understanding the structure-activity relationships of neuropeptides like Substance P. nih.govnih.gov This model posits that different parts of the peptide chain have distinct functions: the "message" domain is responsible for receptor activation, while the "address" domain dictates receptor subtype selectivity. nih.govnih.gov

Contribution of the C-Terminal Sequence to Receptor Activation (Message Domain)

The C-terminal region of tachykinins, which is highly conserved and has the sequence -Phe-X-Gly-Leu-Met-NH2 (where X is a hydrophobic amino acid), is considered the "message" domain. nih.gov This sequence is essential for the peptide's ability to bind to and activate neurokinin receptors. nih.gov Cryo-electron microscopy structures of the NK1R in complex with SP have revealed that the hydrophobic C-terminus of SP binds deep within the receptor's core. nih.gov

Photoreactive analog studies have further pinpointed the interaction sites. A photoreactive analog of SP, with a modification at position 8, was found to covalently attach to Met181 within the NK1R. nih.gov Similarly, a photoreactive analog of NKA, with a modification at an equivalent position in its conserved C-terminal tail, also attached to the same residue. nih.gov Mutating this methionine to alanine (B10760859) resulted in a complete loss of photolabeling by both peptides, confirming that the C-terminal tails of both SP and NKA contact the same residue in the NK1R. nih.gov These findings underscore the critical role of the conserved C-terminal sequence in the activation of the NK1 receptor. nih.govresearchgate.net

Role of the N-Terminal Domain in Receptor Subtype Selectivity (Address Domain)

The N-terminal region of tachykinin peptides is more variable in its amino acid sequence and is traditionally considered the "address" domain, responsible for conferring receptor subtype selectivity. nih.govnih.gov However, recent research has revised this model, indicating that the N-terminal region also plays a role in ensuring a balanced signaling output via both Gq and Gs pathways at the NK1R. nih.gov

Interactions between the N-terminal part of SP and the extracellular loops of the NK1R are crucial for this balanced signaling. nih.gov Truncation of the N-terminus of SP leads to a shift towards Gq-selective signaling. nih.gov This demonstrates that while the N-terminus is important for selectivity, it also influences the nature of the downstream signal transduction.

Effects of Specific Amino Acid Substitutions or Modifications on Receptor Interactions

The substitution of specific amino acids within the peptide sequence can have profound effects on receptor binding and activity. For example, the substitution of Phe8 in [pGlu6]-SP(6-11) with N-methyl-phenylalanine (MePhe) has been shown to enhance binding and selectivity for the NK3 receptor. core.ac.uk

Systematic N-methylation of individual peptide bonds in the C-terminal hexapeptide of SP has led to the development of highly selective agonists for different tachykinin receptor subtypes. nih.gov For instance, the analog succinyl-[Asp6,Me-Phe8]SP6-11 is a highly selective agonist for the SP-N receptor subtype. nih.gov

The substitution of Proline at position 9 in the C-terminal hexapeptide of SP, creating [pGlu6,Pro9]SP(6-11) or "septide," results in a potent agonist for the NK1 receptor. nih.govacs.org Interestingly, while septide (B1681630) is a full agonist in functional assays, it is a poor competitor of radiolabeled SP binding, suggesting it may act at a distinct site on the NK1 receptor. nih.govnih.gov This highlights the complexity of ligand-receptor interactions and how subtle changes in the peptide sequence can alter the mode of binding and subsequent receptor activation.

Role in Biological Systems and Research Applications Non Clinical

Investigation in In Vitro and Ex Vivo Models

In vitro and ex vivo studies have been instrumental in delineating the specific biological activities of PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2, allowing researchers to observe its effects in controlled environments, free from systemic influences.

The parent molecule, Substance P, is well-known for its ability to induce the contraction of smooth muscle tissues. frontiersin.orgresearchgate.net Research on this compound and other C-terminal fragments has been crucial in structure-activity relationship studies to determine the essential amino acid residues for this biological effect. nih.gov These studies often utilize isolated tissue preparations, such as the guinea pig ileum, to measure the contractile response to various analogues. nih.govmedchemexpress.com The C-terminal region of Substance P is critical for its biological activity, and even slight modifications to the C-terminal amide can lead to a significant loss of activity. nih.gov For instance, the tachykinin family of peptides, to which Substance P belongs, is known for its ability to rapidly stimulate intestinal muscle contraction. nih.gov The heptapeptide (B1575542) fragment retains a degree of this activity, indicating that the C-terminal sequence is a key determinant of the molecule's myotropic effects.

In neuroscience research, this compound has been investigated for its effects on neuronal excitability and communication. Studies using brain slices and neuronal cell cultures have explored its role in modulating neuronal firing rates and the release of neurotransmitters. nih.gov For example, research has shown that Substance P and its fragments can influence the spontaneous firing rate of neurons in specific brain regions, such as the locus coeruleus. nih.gov The application of Substance P can cause a prolonged depolarization of dorsal horn neurons in the spinal cord, an effect that is central to its role in pain transmission. sav.sk Furthermore, an active uptake system for the C-terminal heptapeptide has been identified in rat brain and rabbit spinal cord slices, suggesting a mechanism for its clearance and the termination of its signal. nih.gov This uptake is an active transport process, dependent on temperature and sensitive to metabolic inhibitors. nih.gov In the brain, this uptake occurs via both high- and low-affinity systems. nih.gov

Table 1: Uptake Systems for this compound in Neural Tissue nih.gov

| Tissue | Uptake System | K_m Value (M) | V_max Value (fmol/10 mg wet weight/min) |

| Rat Brain | High-Affinity | 4.20 x 10⁻⁸ | 7.59 |

| Rat Brain | Low-Affinity | 1.00 x 10⁻⁶ | 100 |

| Rabbit Spinal Cord | Single System | 2.16 x 10⁻⁷ | 26.2 |

Substance P is known to be excitatory to cell growth and multiplication. wikipedia.org Research has explored the potential of this compound to influence these processes in various cell lines. The parent peptide can stimulate the proliferation of adult neural progenitor cells. wikipedia.org In the context of injury and inflammation, Substance P can promote the expression of various immunological messengers, many of which are involved in cell growth and repair. wikipedia.orgmdpi.com Studies on specific cell lines, such as transfected mouse lung epithelial cells, have investigated the cytotoxic effects of Substance P under different conditions, revealing a complex relationship between the peptide and cell viability. physiology.org

Research into Systemic Functions in Animal Models

Animal models provide a platform to investigate the integrated physiological effects of this compound within a whole organism, offering insights into its potential roles in complex systems.

The tachykinin family, including Substance P and its fragments, plays a role in regulating gastrointestinal motility. nih.govnih.gov this compound has been used as a research tool to probe the mechanisms of gut motility. Substance P, often co-released with acetylcholine (B1216132) from enteric motor neurons, can independently cause smooth muscle contraction and also appears to maintain the muscle's responsiveness to acetylcholine. nih.govnih.gov The peptide and its receptors are involved in various intestinal functions, including motility and ion transport, and are implicated in the pathophysiology of several intestinal diseases. nih.gov Animal models are used to study these effects in vivo, helping to unravel the complex interplay of neurotransmitters in the enteric nervous system. nih.gov

This compound, as a fragment of Substance P, is utilized in mechanistic research on nociception, the neural process of encoding noxious stimuli. nih.gov Substance P itself is a key neurotransmitter in pain pathways, released from primary afferent nerve fibers in response to strong, painful stimulation. sav.skwikipedia.orgnih.gov It facilitates pain signal transmission in the spinal cord by acting on neurokinin-1 (NK1) receptors. frontiersin.org Animal models, including those with genetic modifications such as the deletion of the gene for Substance P, are crucial for studying its role in pain sensitization following events like surgical incisions. nih.gov Research has shown that in animal models of muscle pain, Substance P can have a surprising antinociceptive effect by inhibiting acid-activated muscle nociceptors. pnas.org This highlights the complexity of its role in pain modulation, which can be further dissected using fragments like the C-terminal heptapeptide.

Modulation of Inflammatory Responses (pre-clinical research)

Substance P is a well-established mediator of neurogenic inflammation. researchgate.net It is released from sensory nerves and can induce vasodilation, increase vascular permeability, and stimulate immune cells. genscript.comrndsystems.com Pre-clinical research has demonstrated that SP and its fragments are involved in various inflammatory processes.

Substance P is considered a key mediator of inflammation resulting from immune complexes, a type III hypersensitivity response implicated in conditions like rheumatoid arthritis and systemic lupus erythematosus. rndsystems.com The neuropeptide is produced by various immune cells, including eosinophils and macrophages, as well as endothelial cells. rndsystems.com Its pro-inflammatory effects include the stimulation of mast cell degranulation and the induction of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. rndsystems.com

In a model of cutaneous allergen exposure, allergens were shown to directly activate sensory neurons, leading to the release of Substance P. nih.gov This release, in turn, stimulated the migration of dendritic cells to the draining lymph node, where they initiated a T helper-2 (Th2) cell-mediated immune response, which is characteristic of allergic reactions. nih.gov Furthermore, in the context of cataract surgery in diabetic patients, an increase in Substance P levels in the second eye was associated with an elevation of the pro-inflammatory chemokine MCP-1, suggesting a role in sympathetic inflammatory responses. d-nb.info

The N-terminal fragment of SP, SP(1-7), has been shown to inhibit the release of excitatory neurotransmitters in the spinal cord, an effect that is reversible by naloxone, suggesting a complex interplay with the opioid system in modulating nociception. mdpi.com In contrast, the C-terminal fragments are crucial for binding to the NK-1 receptor, which mediates many of the pro-inflammatory actions of Substance P. diva-portal.org

Applications as a Research Tool

The specific characteristics of this compound have made it a valuable tool in various research applications, from understanding receptor mechanics to tracing biological pathways.

Use in Receptor Characterization and Ligand Discovery

This compound and other fragments of Substance P have been pivotal in characterizing the NK-1 receptor. nih.gov The C-terminal region of Substance P is essential for its binding affinity to the NK-1 receptor. mdpi.com Studies have shown that while the full Substance P molecule is a potent agonist, fragments as small as the C-terminal hexapeptide can still inhibit the binding of radiolabeled Substance P, although with decreasing potency as the peptide chain shortens. nih.gov

The binding affinity of various SP fragments and analogues to the NK-1 receptor has been extensively studied to understand the structure-activity relationship. For instance, the removal of the C-terminal amide or amino acids drastically reduces binding affinity. nih.gov This peptide and its derivatives have been used in competitive binding assays to identify and characterize novel NK-1 receptor agonists and antagonists. nih.govnih.gov The discovery that the C-terminal pentapeptide sequence Phe-X-Gly-Leu-Met-NH2 is conserved among tachykinins and is responsible for NK-1R affinity has guided the development of selective ligands. mdpi.com

| Compound/Fragment | Receptor Target | Key Finding | Reference |

| This compound | NK-1 Receptor | Binds to the NK-1 tachykinin receptor. medchemexpress.com | medchemexpress.com |

| Substance P C-terminal fragments | NK-1 Receptor | The C-terminal region is critical for binding affinity. nih.govmdpi.com | nih.govmdpi.com |

| Substance P Antagonists | NK-1 Receptor | Used to inhibit the binding of radiolabeled Substance P derivatives. nih.gov | nih.gov |

Development of Radioligands for Receptor Localization and Quantification

The specific binding of this compound to the NK-1 receptor has been exploited for the development of radioligands to visualize and quantify these receptors in tissues. A notable example is the labeling of Substance P (5-11) with the alpha-emitting radionuclide astatine-211 (B1237555) (²¹¹At). nih.gov This radiobioconjugate, ²¹¹At-Rh[16aneS₄]-SP₅₋₁₁, has been investigated as a potential radiopharmaceutical for the treatment of glioma, a type of brain tumor that overexpresses NK-1 receptors. nih.gov In vitro studies demonstrated that this radioligand could significantly reduce the viability of T98G glioma cells in a dose-dependent manner. nih.gov

Similarly, other fragments of Substance P have been labeled with diagnostic and therapeutic radionuclides such as technetium-99m (⁹⁹mTc) and lutetium-177 (B1209992) (¹⁷⁷Lu). mdpi.com These radiolabeled analogues, including [¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(5–11), have shown specific binding to NK-1 receptors on glioblastoma cells with high affinity. mdpi.comresearchgate.net Such radioligands are invaluable tools for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as for targeted radionuclide therapy.

| Radioligand | Radionuclide | Application | Key Finding | Reference |

| ²¹¹At-Rh[16aneS₄]-SP₅₋₁₁ | Astatine-211 | Potential glioma treatment | Significantly reduced glioma cell viability in vitro. nih.gov | nih.gov |

| [¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(5–11) | Lutetium-177 | Glioblastoma imaging and therapy | Bound specifically to NK-1 receptors on glioblastoma cells with high affinity. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| [⁹⁹mTc]NS₃/CN-SP analogues | Technetium-99m | Tumor imaging | Synthesized and characterized for potential use in nuclear medicine. mdpi.com | mdpi.com |

Probing Specific Signaling Pathways in Cellular and Animal Models

This compound and related Substance P fragments are utilized to dissect the complex signaling pathways activated by the NK-1 receptor. Substance P itself can activate multiple signaling cascades, including increases in intracellular calcium ([Ca²⁺]i) and cyclic AMP (cAMP). genscript.comnih.gov However, studies have revealed that cellular metabolism of Substance P can generate fragments that differentially activate these pathways. genscript.comnih.gov

For example, while Substance P robustly increases both [Ca²⁺]i and cAMP, its N-terminal metabolites, including SP(5-11), retain the ability to increase intracellular calcium but lose the capacity to elevate cAMP levels. genscript.comnih.gov This phenomenon of "biased agonism," where different ligands acting on the same receptor can preferentially activate certain signaling pathways over others, allows researchers to use specific fragments like this compound to selectively probe the consequences of activating one pathway (e.g., calcium signaling) while leaving another (e.g., cAMP signaling) dormant. This has significant implications for understanding how the cellular response to Substance P can be fine-tuned by its metabolic processing. genscript.comnih.gov

In animal models, intracerebral injections of Substance P fragments have been used to investigate their effects on behavior, though with varying results. core.ac.ukiwu.edu These studies, while sometimes yielding no effect on specific behaviors like lordosis in rats, contribute to the broader understanding of the in vivo processing and function of Substance P and its metabolites. core.ac.ukiwu.edu

Advanced Research Methodologies and Future Directions

Molecular Modeling and Docking Studies for Receptor-Ligand Interactions

To comprehend the intricate interactions between Substance P and the NK-1 receptor at an atomic level, researchers heavily rely on molecular modeling and docking studies. These computational techniques allow for the development of three-dimensional models of the receptor-ligand complex, providing insights that guide further experimental work. nih.gov

Molecular dynamics simulations are a powerful tool used to explore the dynamic nature of the SP-NK-1R interaction. nih.gov These simulations can predict the topological arrangement of Substance P within the binding pocket of the NK-1R. nih.gov For instance, models have been developed that are based on experimental data from photoaffinity labeling experiments, where photolabile probes are incorporated into the Substance P sequence. nih.gov These studies have suggested that the N-terminus of Substance P is oriented towards the extracellular space, while the C-terminus extends deeper into the receptor's core, near transmembrane helices 5 and 6. nih.gov The central part of the peptide is thought to form a helical loop that interacts with the second and third extracellular loops of the receptor. nih.gov

These computational models are constantly being refined as new experimental data becomes available. They are crucial for understanding how Substance P binds to the NK-1R and for designing novel molecules that can modulate its activity.

Mutagenesis Studies of Neurokinin Receptors to Elucidate Binding Determinants

Site-directed mutagenesis is a key experimental technique used to identify the specific amino acid residues in the neurokinin receptors that are critical for binding Substance P. By systematically replacing individual amino acids in the receptor and observing the effect on ligand binding and receptor activation, researchers can map the binding determinants.

Studies have shown that both the N-terminal domain and the extracellular loops of the NK-1 receptor contain important residues for Substance P binding. nih.gov For example, mutational analysis has highlighted the importance of residues 23-25 in the N-terminal tail of the NK-1R for proper binding of Substance P. nih.gov

A more advanced approach combines mutagenesis with the incorporation of unnatural amino acids. For instance, the photoreactive unnatural amino acid p-benzoyl-l-phenylalanine (BzF) can be introduced at specific positions within the NK-1 receptor sequence. nih.gov Upon exposure to UV light, BzF can form a covalent bond with a nearby part of the bound Substance P molecule. nih.gov This photocross-linking approach has been instrumental in precisely mapping the residues in the N-terminal tail and the second extracellular loop of the NK-1R that are in close proximity to the bound peptide. nih.gov These studies have revealed that two distinct regions of the NK-1 receptor have multiple points of contact with Substance P. nih.gov

Genetic studies involving knockout mice, where the gene for the NK-1 receptor or for Substance P and neurokinin A has been deleted, have also provided valuable insights into the role of the SP/NK-1R system in modulating emotional behaviors. nih.gov

| Method | Key Findings | References |

| Site-Directed Mutagenesis | Identified critical residues in the N-terminal tail (e.g., Asn-23, Gln-24, Phe-25) for SP binding. | nih.gov |

| Photocross-linking with Unnatural Amino Acids | Mapped multiple interaction sites for SP in the N-terminal and second extracellular loop domains of the NK-1R. | nih.gov |

| Knockout Mouse Models | Demonstrated the significant role of the SP/NK-1R system in anxiety and depression-related behaviors. | nih.gov |

Development of Novel Analytical Techniques for Peptide Detection and Quantification in Biological Matrices

Accurately detecting and quantifying PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 in complex biological samples like plasma and brain tissue is a significant challenge due to its low abundance. nih.govnih.gov This has spurred the development of highly sensitive and specific analytical techniques.

One promising approach combines microflow liquid chromatography with differential mobility spectrometry (DMS) and mass spectrometry. sciex.com This method has been shown to significantly improve the limit of quantitation (LOQ) for Substance P, allowing for accurate measurement at very low concentrations (pg/mL). sciex.com The use of DMS helps to separate the target peptide from interfering substances that have the same mass, thereby increasing the selectivity of the assay. sciex.com

Another technique involves immunoaffinity capture followed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). nih.gov In this method, antibodies specific to Substance P are used to isolate the peptide from a complex mixture, such as a brain tissue extract. nih.gov The captured peptide is then analyzed by MALDI-TOF-MS, which provides a highly accurate mass measurement. nih.gov This method has been successfully used to detect picomole quantities of Substance P from small amounts of brain tissue. nih.gov

The choice of sample preparation and analytical method can significantly impact the measured values of Substance P, highlighting the need for careful consideration and standardization in this area of research. nih.gov

| Analytical Technique | Sample Type | Key Advantages | References |

| Microflow LC-DMS-MS | Plasma | High sensitivity (low pg/mL LOQ), improved selectivity | sciex.com |

| Immunoaffinity Capture-MALDI-TOF-MS | Brain Tissue | High specificity, detection of picomole quantities | nih.gov |

| Enzyme Immunoassay (EIA) | Plasma, Serum | Commercially available, but results can vary based on sample prep and kit. | nih.gov |

Exploration of Peptidomimetic Design Based on this compound Scaffold for Research Probes

While Substance P is a crucial research tool, its peptide nature leads to poor stability and bioavailability in vivo. To overcome these limitations, researchers are exploring the design of peptidomimetics. These are molecules that mimic the three-dimensional structure and biological activity of the parent peptide but have improved drug-like properties.

The design of peptidomimetics based on the this compound scaffold involves identifying the key amino acid residues and their spatial arrangement required for receptor binding and activation. This "pharmacophore" can then be used to design non-peptide molecules that retain the desired biological activity. nih.gov Computational modeling and 3D structure-activity relationship (SAR) studies are essential tools in this process. nih.govnih.gov

By systematically modifying the peptide backbone and side chains, or by using heterocyclic scaffolds to mimic peptide turns, it is possible to create novel research probes with enhanced stability and selectivity. nih.govnih.gov These peptidomimetics are invaluable for probing the function of the SP/NK-1R system in various physiological and pathological processes.

Integration with "Omics" Technologies (e.g., Peptidomics, Proteomics) for Comprehensive Systemic Analysis

The advent of "omics" technologies, such as peptidomics and proteomics, has opened up new avenues for studying this compound in a more comprehensive and systemic manner. nih.govyoutube.com

Peptidomics focuses on the global analysis of endogenous peptides in a biological sample. nih.govyoutube.com This approach has been used to identify the primary cleavage sites of Substance P in vivo, providing insights into its metabolic pathways. nih.gov By using peptidomics to detect and quantify endogenous fragments of Substance P, researchers have been able to identify enzymes that play a role in regulating its concentration. nih.gov

Proteomics, the large-scale study of proteins, can be used to identify proteins that interact with the SP/NK-1R signaling pathway. By comparing the proteomes of cells or tissues before and after stimulation with Substance P, it is possible to identify downstream signaling molecules and cellular processes that are affected.

The integration of these omics technologies provides a powerful platform for understanding the complex biological network in which Substance P operates. This systemic approach is crucial for elucidating the full spectrum of its physiological and pathophysiological roles.

Q & A

Q. What experimental methods are used to confirm the structural identity of PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2?

- Methodological Answer: Structural confirmation requires tandem techniques:

- Mass Spectrometry (MS): Determines molecular weight (e.g., calculated MW 852.05 ).

- HPLC: Validates purity (>95%) and retention time consistency against synthetic standards .

- Edman Degradation/Gas-Phase Sequencing: Assigns residue positions, except for amidated C-terminals, which are inferred via immunoreactivity (e.g., anti-Arg-Phe-NH2 antisera cross-reactivity ).

Q. How can researchers design initial pharmacological characterization studies for this peptide?

- Methodological Answer:

- In vitro assays: Test receptor binding affinity (e.g., Substance P receptor subtypes) using competitive radioligand binding assays.

- Functional assays: Measure intracellular signaling (e.g., calcium flux, cAMP modulation) in transfected cell lines .

- Dose-response curves: Establish EC50/IC50 values for bioactivity comparisons with related peptides (e.g., [Pyr⁵]-Substance P analogs ).

Q. What in vitro models are appropriate for studying this compound’s bioactivity?

- Methodological Answer: Prioritize models reflecting endogenous Substance P pathways:

- Neuronal cell lines (e.g., SH-SY5Y) for neuropeptide signaling studies.

- Immortalized immune cells (e.g., U937 monocytes) to assess inflammatory modulation.

- Primary cultures (e.g., dorsal root ganglia neurons) for pain-related mechanisms .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data across different experimental systems?

- Methodological Answer:

- Assay validation: Compare conditions (e.g., buffer pH, co-factors) influencing peptide stability or receptor conformation .

- Orthogonal methods: Replicate findings using alternative techniques (e.g., electrophysiology alongside calcium imaging).

- Systematic review: Apply criteria from qualitative research (e.g., thematic analysis of data variability sources ).

Q. What are key challenges in designing in vivo studies for this peptide, and how can they be mitigated?

- Methodological Answer:

- Challenge 1: Low blood-brain barrier permeability.

- Solution: Use intracerebroventricular (ICV) administration or nanoparticle encapsulation .

- Challenge 2: Metabolic instability.

- Solution: Incorporate D-amino acids or peptidase inhibitors in formulation .

- Ethical compliance: Follow ICH guidelines for preclinical safety assessments (e.g., dose-ranging toxicity studies ).

Q. How can researchers reconcile discrepancies between in silico predictions and empirical data for receptor binding?

- Methodological Answer:

- Molecular dynamics simulations: Refine docking models using experimental IC50 values and receptor mutagenesis data.

- Free energy calculations: Apply MM-PBSA/GBSA to assess binding affinity discrepancies .

- Data transparency: Document force fields and software parameters to enable replication .

Q. What strategies optimize peptide synthesis yield and purity for large-scale studies?

- Methodological Answer:

- Solid-phase synthesis: Use Fmoc chemistry with pseudoproline dipeptides to minimize aggregation .

- Purification: Employ reverse-phase HPLC with trifluoroacetic acid/acetonitrile gradients.

- Quality control: Validate purity via MALDI-TOF MS and amino acid analysis .

Data Analysis & Interpretation

Q. How should researchers analyze dose-dependent effects in heterogeneous cell populations?

- Methodological Answer:

- Single-cell RNA sequencing: Identify subpopulations with divergent responses.

- Cluster analysis: Group cells by signaling pathway activation (e.g., NF-κB vs. MAPK) .

- Bayesian modeling: Quantify uncertainty in EC50 estimates across replicates .

Q. What statistical approaches are robust for small-sample peptide studies?

- Methodological Answer:

- Resampling methods: Bootstrap confidence intervals to address limited n-values.

- Non-parametric tests: Use Mann-Whitney U or Kruskal-Wallis for non-normal distributions .

- Meta-analysis: Aggregate data from multiple low-powered studies to enhance generalizability .

Literature & Ethical Compliance

Q. How can researchers systematically evaluate conflicting findings in neuropeptide literature?

- Methodological Answer:

- PRISMA guidelines: Conduct systematic reviews with predefined inclusion/exclusion criteria .

- Contradiction mapping: Classify discrepancies by source (e.g., methodological, contextual) using dialectical frameworks .

- Critical appraisal: Apply CASP checklists to assess study validity .

Q. What ethical considerations are critical when publishing preclinical data for this peptide?

- Methodological Answer:

- Animal welfare: Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments .

- Data integrity: Avoid selective reporting; include negative results in supplementary materials .

- Plain language summaries: Ensure clarity for non-specialist readers without superlatives or emotional language .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.